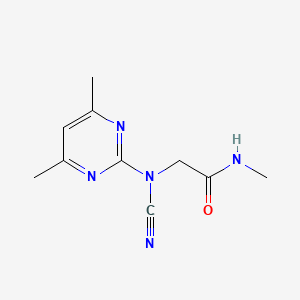
N~2~-cyano-N~2~-(4,6-dimethyl-2-pyrimidinyl)-N~1~-methylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-cyano-N~2~-(4,6-dimethyl-2-pyrimidinyl)-N~1~-methylglycinamide, commonly known as CDGP, is a chemical compound that has been extensively studied for its potential use in scientific research. CDGP is a derivative of glycine, an amino acid that is found naturally in the body. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool in various research applications.
Mechanism of Action
The mechanism of action of CDGP is not fully understood, but it is thought to work by modulating the activity of neurotransmitters in the brain. It has been shown to increase the levels of dopamine and serotonin in the brain, which are important neurotransmitters involved in mood regulation and other physiological processes.
Biochemical and Physiological Effects:
CDGP has a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which can help to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. CDGP has also been shown to improve glucose metabolism and reduce insulin resistance, making it a potential treatment for metabolic disorders such as diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of CDGP is its wide range of biochemical and physiological effects, making it a valuable tool in various research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on CDGP. One area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. CDGP has been shown to have a neuroprotective effect, which could make it a valuable treatment option for these conditions. Another area of interest is its potential use in treating metabolic disorders such as diabetes and obesity. CDGP has been shown to improve glucose metabolism and reduce insulin resistance, making it a promising treatment option for these conditions. Additionally, further research is needed to fully understand the mechanism of action of CDGP and its potential applications in other areas of scientific research.
Synthesis Methods
CDGP can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One common method involves the reaction of glycine with cyanogen bromide and 4,6-dimethyl-2-pyrimidinylamine in the presence of a catalyst. This reaction produces CDGP as a white crystalline powder.
Scientific Research Applications
CDGP has been used in a variety of scientific research applications, including studies on neurotransmitters, brain function, and metabolism. It has been shown to have a neuroprotective effect, reducing the damage caused by oxidative stress and inflammation in the brain. CDGP has also been studied for its potential use in treating metabolic disorders such as diabetes and obesity.
properties
IUPAC Name |
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-7-4-8(2)14-10(13-7)15(6-11)5-9(16)12-3/h4H,5H2,1-3H3,(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTUQXXLWIYSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC(=O)NC)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyano-(4,6-dimethylpyrimidin-2-yl)amino]-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



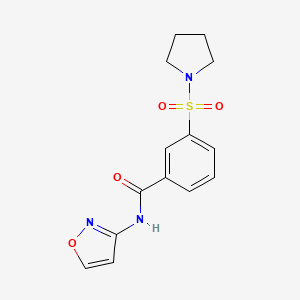
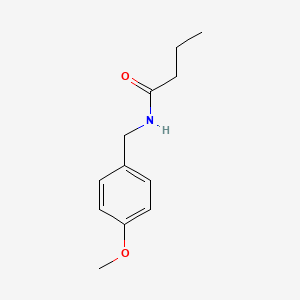
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5694178.png)
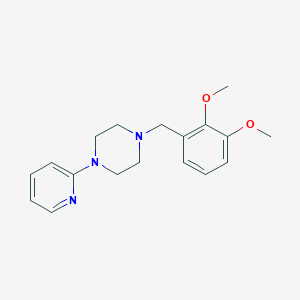
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 2-furoate](/img/structure/B5694208.png)
![5-nitro-2-furaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5694210.png)
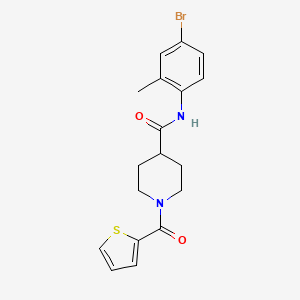
![5-[(1,3-benzodioxol-4-ylmethyl)amino]-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5694233.png)
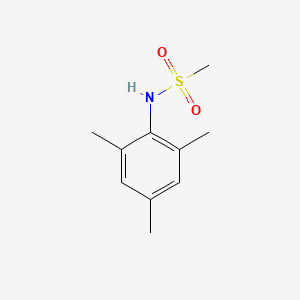
![(2,4-difluorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5694239.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5694240.png)
![4-ethoxy-3-iodo-5-methoxybenzaldehyde [4-[(4-fluorophenyl)amino]-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5694247.png)